molecular formula C11H14O3S B3054660 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE CAS No. 61476-94-6

4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE

Cat. No.: B3054660
CAS No.: 61476-94-6
M. Wt: 226.29 g/mol
InChI Key: PHFAYIXJKFEOBL-UHFFFAOYSA-N
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Description

4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE is an organic compound that features a toluenesulfonyl group attached to a butanone backbone. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE typically involves the reaction of toluene-4-sulfonyl chloride with butan-2-one under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorosulfonation of toluene followed by a reaction with butan-2-one. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes.

    Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives. The sulfonyl group is highly reactive, making it a key functional group in many chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE is unique due to its combination of the sulfonyl group with a butanone backbone, providing distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-9-3-5-11(6-4-9)15(13,14)8-7-10(2)12/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFAYIXJKFEOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350605
Record name 2-Butanone, 4-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61476-94-6
Record name 2-Butanone, 4-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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